molecular formula C22H20FN3O3 B4512534 6-(4-fluorophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone

6-(4-fluorophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone

Cat. No.: B4512534
M. Wt: 393.4 g/mol
InChI Key: CUGICDOGASKLNJ-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone typically involves multi-step organic reactions. One common approach is:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Attachment of the Morpholino Group: This can be done through amide bond formation or other coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This often includes:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Potential therapeutic applications, including anti-inflammatory or anticancer properties.

    Industry: Used in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of an enzyme.

    Modulating Receptor Function: Interacting with cell surface or intracellular receptors.

    Altering Signal Transduction Pathways: Affecting pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone
  • 6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone

Uniqueness

6-(4-fluorophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3/c23-18-8-6-16(7-9-18)19-10-11-21(27)26(24-19)15-22(28)25-12-13-29-20(14-25)17-4-2-1-3-5-17/h1-11,20H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGICDOGASKLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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